

Technical Guide: 2-(4-Chlorophenyl)oxazole – Synthesis, Properties, and Applications[1]

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole

CAS No.: 46047-24-9

Cat. No.: B1595145

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Executive Summary

2-(4-Chlorophenyl)oxazole represents a critical heterocyclic scaffold in medicinal chemistry and materials science. Structurally, it consists of a 1,3-oxazole ring substituted at the C2 position with a para-chlorophenyl moiety.[1] This specific architecture serves two primary functions:

- **Medicinal Chemistry:** It acts as a metabolically stable bioisostere for amides and esters, with the 4-chloro substituent blocking para-hydroxylation (a common metabolic clearance pathway) and modulating lipophilicity.[1]
- **Optoelectronics:** It functions as a primary fluorophore unit in scintillator materials and fluorescent probes, leveraging the high quantum yield of the 2-aryloxazole core.[1]

This guide details the strategic synthesis, physicochemical characterization, and functional applications of **2-(4-chlorophenyl)oxazole**, designed for researchers requiring high-purity synthesis and mechanistic understanding.[1]

Chemical Architecture & Reactivity

The oxazole ring is a

-excessive heterocycle, but the presence of the nitrogen atom renders the C2 position acidic (pKa ~20) and susceptible to nucleophilic attack or deprotonation. The para-chlorophenyl group at C2 extends the conjugation, stabilizing the molecule and shifting the absorption maximum into the UV-A region.[1]

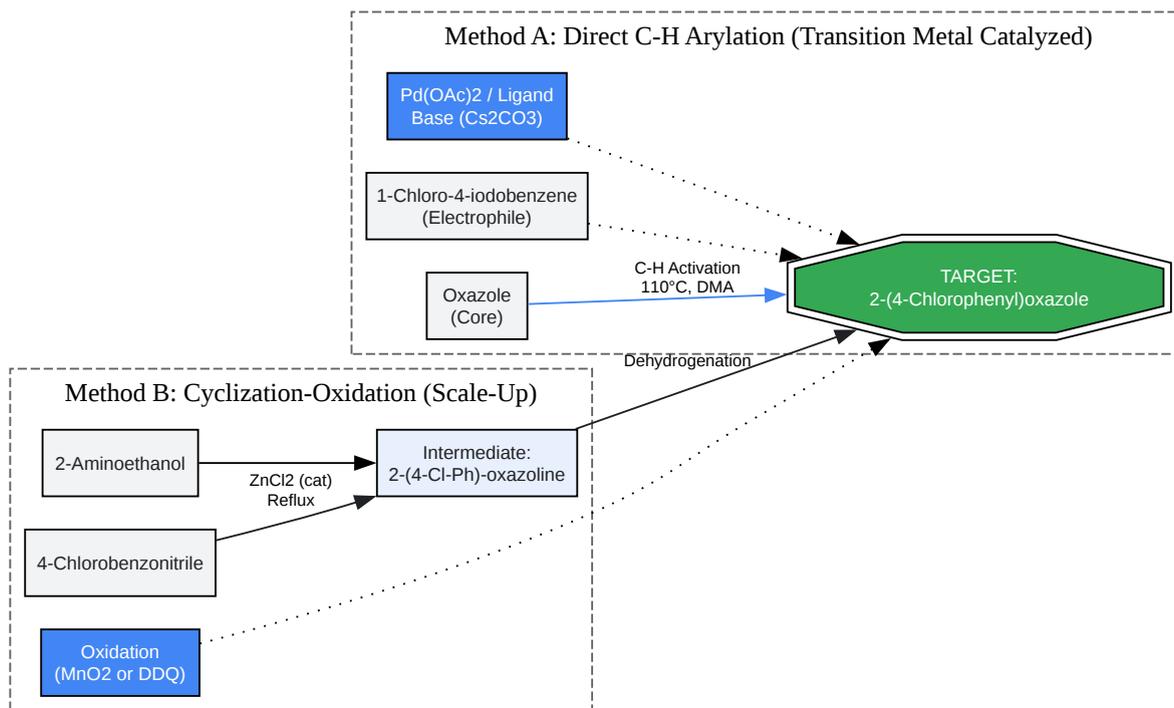
Structural Dynamics

- C2 Position: The most reactive site for C-H activation and direct arylation.[1]
- C4/C5 Positions: Electrophilic substitution occurs preferentially at C5.
- Chlorine Substituent: Provides a handle for further cross-coupling (e.g., Buchwald-Hartwig amination) and increases lipophilicity (

logP ~ +0.71 vs. H).

Pathway Visualization

The following diagram illustrates the two primary synthetic disconnects: Method A (Modern C-H Activation) and Method B (Classical Cyclization).



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Figure 1: Comparative synthetic strategies. Method A is preferred for rapid library generation; Method B is preferred for multi-gram scale-up.[1]

Strategic Synthesis & Protocols

Method A: Pd-Catalyzed Direct C-H Arylation (Recommended)

This method utilizes the acidity of the C2-H bond in oxazole, allowing for direct coupling with aryl halides without pre-functionalization (e.g., organometallics).[1] It is the most efficient route for medicinal chemistry discovery phases.[1]

Mechanistic Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway where the carbonate base aids the palladium catalyst in cleaving the C2-H bond.

Experimental Protocol

- Scale: 1.0 mmol
- Time: 12–24 hours
- Yield: 75–85%

Reagents:

- Oxazole (1.2 equiv)
- 1-Chloro-4-iodobenzene (1.0 equiv) [Note: Iodide is more reactive than chloride, ensuring regioselectivity][1]
- Pd(OAc)₂ (5 mol%)
- Ligand: P(t-Bu)₃ or XPhos (10 mol%)
- Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)
- Solvent: DMA or DMF (anhydrous)

Step-by-Step Procedure:

- Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-chloro-4-iodobenzene (238 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
- Inert Atmosphere: Evacuate and backfill with argon three times.
- Addition: Add anhydrous DMA (5 mL) and oxazole (83 mg, 1.2 mmol) via syringe.
- Reaction: Seal the tube and heat to 110 °C in an oil bath for 18 hours.

- Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).
- Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white crystalline solid.[2]

Method B: Nitrile Cyclization (Scale-Up Route)

For multi-gram synthesis, the reaction of 4-chlorobenzonitrile with 2-aminoethanol catalyzed by Lewis acids (ZnCl₂) followed by oxidation is cost-effective.

Key Steps:

- Cyclization: 4-Chlorobenzonitrile + 2-Aminoethanol

2-(4-Chlorophenyl)-2-oxazoline.[1]

- Oxidation: Oxazoline

2-(4-Chlorophenyl)oxazole.

Physicochemical & Photophysical Profile

The following data table summarizes the core properties of **2-(4-chlorophenyl)oxazole**. These values are critical for assay development and formulation.

Property	Value / Characteristic	Relevance
Molecular Formula	C	Core Identity
	H	
Molecular Weight	CINO	Mass Spec Confirmation
	179.60 g/mol	
Physical State	White to pale yellow crystalline solid	Handling
Melting Point	~45–50 °C (Estimated based on analogs)	Purity Check
LogP (Calc)	2.8 – 3.1	Lipophilicity/Permeability
Fluorescence	~305 nm,	Assay Detection
	~360 nm	
Solubility	DMSO, DCM, MeOH; Insoluble in Water	Formulation

Spectroscopic Validation (Self-Validating Data):

- H NMR (400 MHz, CDCl₃)

):

8.05 (d, J = 8.5 Hz, 2H, Ar-H), 7.71 (s, 1H, Oxazole-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.23 (s, 1H, Oxazole-H).[1]

- Note: The oxazole protons typically appear as singlets or fine doublets.[1] The aryl protons show a characteristic AA'BB' splitting pattern.[1]

- C NMR: Signals expected at ~160 (C2), 139 (C-Cl), 136 (Ar-C), 129 (Ar-C), 127 (Ar-C), 128 (Oxazole C4/C5).[1]

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore

The 2-phenyl oxazole motif is a classic bioisostere for the amide bond (–CONH–). Unlike amides, the oxazole ring is rigid and planar, reducing entropy loss upon binding to a receptor.

[1]

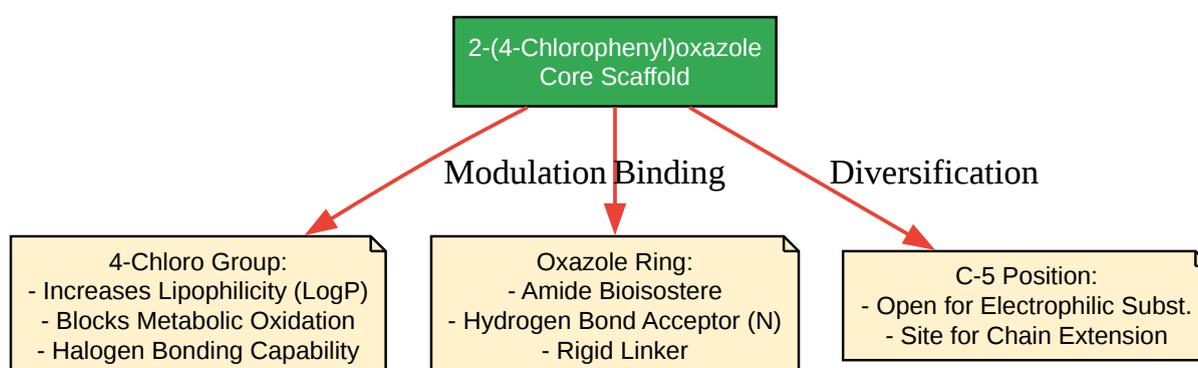
- Metabolic Stability: The 4-chloro substituent blocks the para-position of the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes (CYP3A4), thereby extending the half-life (

) of the drug candidate.

Target Classes

- COX-2 Inhibitors: Analogs of Oxaprozin (which contains a 4,5-diphenyl oxazole) utilize the oxazole core to position aryl rings in the COX-2 hydrophobic pocket.[1]
- Antimicrobial Agents: 2-Aryloxazoles exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis or DNA replication machinery.[1]
- Kinase Inhibitors: The scaffold serves as a hinge-binder in ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Map



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Figure 2: Structure-Activity Relationship (SAR) insights for the **2-(4-chlorophenyl)oxazole** scaffold.

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